molecular formula C8H14N2O B13634597 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

Cat. No.: B13634597
M. Wt: 154.21 g/mol
InChI Key: VUFHCBUAGLUXAC-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol is a secondary alcohol derivative featuring a 1-methylpyrazole substituent at the fourth carbon of a butan-2-ol backbone. Its molecular formula is C₈H₁₄N₂O, with a calculated molecular weight of 154.21 g/mol. Pyrazole-containing compounds are widely utilized in pharmaceutical and agrochemical research due to their versatile hydrogen-bonding capabilities and metabolic stability. While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest applications as intermediates in drug synthesis or heterocyclic building blocks .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)butan-2-ol

InChI

InChI=1S/C8H14N2O/c1-7(11)3-4-8-5-9-10(2)6-8/h5-7,11H,3-4H2,1-2H3

InChI Key

VUFHCBUAGLUXAC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN(N=C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol typically involves the reaction of 1-methyl-1H-pyrazole with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the pyrazole derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed

    Oxidation: Formation of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-one.

    Reduction: Formation of 4-(1-methyl-1H-pyrazol-4-yl)butane.

    Substitution: Formation of 4-(1-methyl-1H-pyrazol-4-yl)butyl halides or amines.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-(1-Methyl-1H-indazol-3-yl)butan-2-ol (CAS: 1485939-06-7)

  • Molecular Weight : 204.3 g/mol
  • Key Structural Difference : Replacement of the pyrazole ring with an indazole (benzene-fused pyrazole).
  • Impact :
    • Increased aromaticity and molecular weight (204.3 vs. 154.21 g/mol) likely reduce solubility in polar solvents.
    • Indazole’s extended π-system may enhance binding affinity in biological targets compared to pyrazole.

4-Amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol (CAS: 1369161-86-3)

  • Key Structural Difference: Introduction of an amino group at the second carbon (butan-2-ol backbone).
  • Likely serves as a pharmaceutical intermediate, similar to pyrazole-alcohol derivatives .
  • Availability : Actively marketed as a pharmaceutical intermediate, indicating robust synthetic protocols .

4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)butan-2-ol (CAS: 1339179-24-6)

  • Molecular Weight : 183.25 g/mol
  • Key Structural Difference: Addition of a methylamino linker between the pyrazole and butan-2-ol.
  • Higher molecular weight (183.25 vs. 154.21 g/mol) may affect pharmacokinetic properties like diffusion rates.
  • Purity : ≥95%, typical for research-grade heterocyclic building blocks .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Purity Availability
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol Not provided 154.21 Pyrazole, secondary alcohol N/A Presumed synthetic
4-(1-Methyl-1H-indazol-3-yl)butan-2-ol 1485939-06-7 204.3 Indazole, secondary alcohol ≥95% Discontinued
4-Amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol 1369161-86-3 N/A Pyrazole, amino, alcohol N/A Available
4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)butan-2-ol 1339179-24-6 183.25 Pyrazole, methylamino, alcohol ≥95% Available

Research Findings and Implications

Heterocyclic Influence : Pyrazole derivatives generally exhibit higher metabolic stability than indazole analogs due to reduced aromatic bulk, making them preferable in drug design .

Functional Group Modifications: Amino or methylamino groups enhance molecular interactions but may complicate synthesis and purification processes .

Commercial Trends : Discontinued analogs (e.g., indazole derivative) highlight the importance of cost-effective synthesis and application-driven demand in heterocyclic chemistry .

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